4-(6-Bromopyridazin-3-yl)morpholine
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Overview
Description
4-(6-Bromopyridazin-3-yl)morpholine is a chemical compound with the molecular formula C8H10BrN3O It is a heterocyclic compound that contains both a bromopyridazine and a morpholine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of 6-bromopyridazine with morpholine under specific conditions to yield the desired product .
Industrial Production Methods
Industrial production of 4-(6-Bromopyridazin-3-yl)morpholine may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4-(6-Bromopyridazin-3-yl)morpholine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridazine derivatives, while coupling reactions can produce biaryl compounds .
Scientific Research Applications
4-(6-Bromopyridazin-3-yl)morpholine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(6-Bromopyridazin-3-yl)morpholine involves its interaction with specific molecular targets. The bromopyridazine moiety can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The morpholine group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-(6-Bromopyridazin-3-yl)morpholine include other bromopyridazine derivatives and morpholine-containing compounds. Examples include:
- 4-(6-Chloropyridazin-3-yl)morpholine
- 4-(6-Fluoropyridazin-3-yl)morpholine
- 4-(6-Methylpyridazin-3-yl)morpholine
Uniqueness
What sets this compound apart is its specific combination of the bromopyridazine and morpholine moieties, which may confer unique chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
4-(6-bromopyridazin-3-yl)morpholine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN3O/c9-7-1-2-8(11-10-7)12-3-5-13-6-4-12/h1-2H,3-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGYNJDQLBXTMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NN=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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